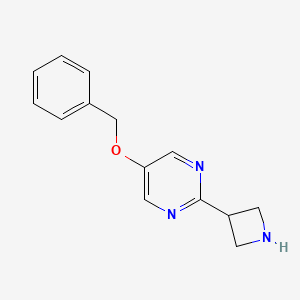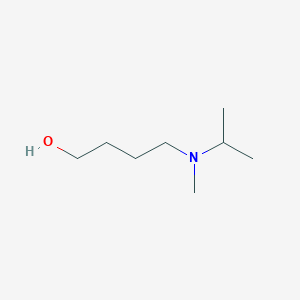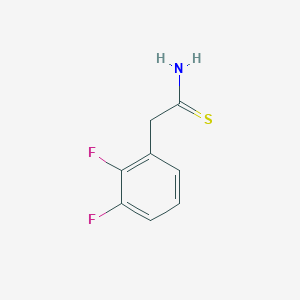methoxy]carbonyl})amino}propanoic acid](/img/structure/B13616904.png)
3-{[2-(tert-butoxy)-2-oxoethyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-(tert-butoxy)-2-oxoethylmethoxy]carbonyl})amino}propanoic acid is a synthetic compound that is often used in peptide synthesis and other chemical research applications. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-(tert-butoxy)-2-oxoethylmethoxy]carbonyl})amino}propanoic acid typically involves the following steps:
Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group of the amino acid.
tert-Butoxy Protection: The tert-butoxy group is used to protect the carboxyl group.
Coupling Reaction: The protected amino acid is then coupled with the appropriate reagents to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are essential for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-{2-(tert-butoxy)-2-oxoethylmethoxy]carbonyl})amino}propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to remove protective groups or modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-{2-(tert-butoxy)-2-oxoethylmethoxy]carbonyl})amino}propanoic acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 3-{2-(tert-butoxy)-2-oxoethylmethoxy]carbonyl})amino}propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group during synthesis, allowing for selective reactions to occur. Once the protective groups are removed, the compound can interact with enzymes and other proteins, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
- **(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid
Uniqueness
3-{2-(tert-butoxy)-2-oxoethylmethoxy]carbonyl})amino}propanoic acid is unique due to its specific protective groups and the versatility it offers in synthetic chemistry. Its ability to undergo various chemical reactions while maintaining stability makes it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C24H27NO6 |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
3-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoic acid |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)14-25(13-12-21(26)27)23(29)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,26,27) |
InChI-Schlüssel |
MTFHCQGNXMFFHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CN(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


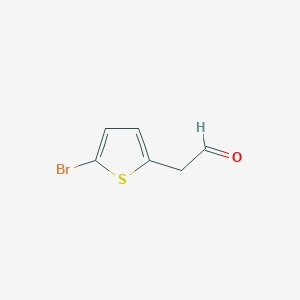

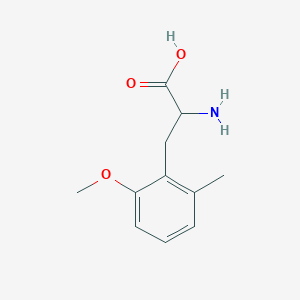

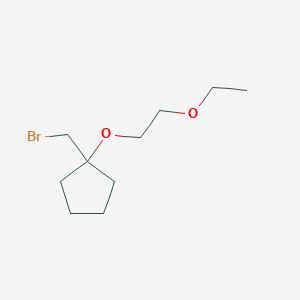
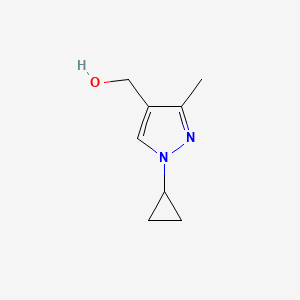
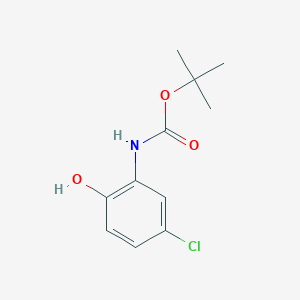
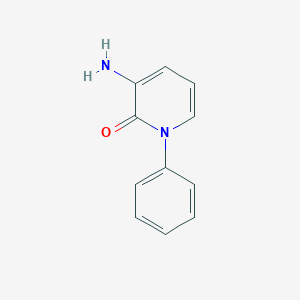
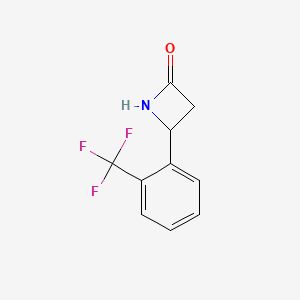
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B13616874.png)
